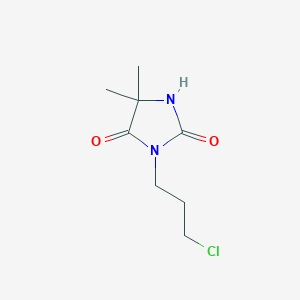

3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione

Description

3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione is a hydantoin derivative characterized by a 5,5-dimethylimidazolidine-2,4-dione core substituted with a 3-chloropropyl group. Hydantoin derivatives are widely studied for their applications in medicinal chemistry, including antimicrobial, antihypertensive, and enzyme inhibitory roles .

Properties

IUPAC Name |

3-(3-chloropropyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2/c1-8(2)6(12)11(5-3-4-9)7(13)10-8/h3-5H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZJREYWIOXGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCCCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208572 | |

| Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180793-18-4 | |

| Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180793-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloropropyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3-chloropropylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The starting materials are fed into a reactor, where they undergo the same reaction as described above. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using industrial-scale techniques, such as distillation, crystallization, or extraction.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran or diethyl ether, at low temperatures.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups, such as amines, thiols, or alcohols, attached to the propyl chain.

Oxidation Reactions: Oxidized products with additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduced derivatives with additional hydrogen atoms or removal of oxygen-containing functional groups.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of CPDMH is in the development of antimicrobial materials. A study demonstrated that electrospun cellulose acetate (CA) nanofibrous membranes impregnated with CPDMH exhibited effective antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli O157:H7. These membranes showed complete inhibition of bacterial growth within minutes, showcasing the compound's potential in healthcare-related applications .

Organic Synthesis

CPDMH serves as a valuable building block in organic chemistry. It can be utilized in various synthetic pathways due to its unique structure, which allows it to participate in nucleophilic substitution reactions and other transformations. The compound's reactivity makes it an important reagent in the synthesis of more complex organic molecules .

Material Science

In material science, CPDMH has been explored for its role in enhancing the properties of polymers. For instance, incorporating CPDMH into polymer matrices has been shown to improve mechanical strength and durability while imparting antimicrobial characteristics . This dual functionality is particularly useful in developing materials for medical devices and packaging.

Environmental Applications

Research indicates that CPDMH can be applied in environmental contexts, particularly in wastewater treatment processes. Its ability to release active chlorine can be harnessed for disinfection purposes, providing a means to purify contaminated water effectively .

Case Study 1: Antimicrobial Membranes

In a recent study, researchers created CA/CPDMH nanofibrous membranes through a bubble electrospinning technique. The membranes were tested for their antimicrobial efficacy against common pathogens. The results indicated that chlorinated versions of these membranes maintained their antimicrobial properties even after prolonged exposure to UV light, making them suitable for long-term applications in healthcare settings .

Case Study 2: Synthesis Applications

Another study focused on the use of CPDMH as a precursor in synthetic pathways involving triazolinediones. The compound was successfully integrated into various chemical reactions, demonstrating its versatility as a synthetic tool. The outcomes included improved yields and the formation of complex structures that are otherwise challenging to synthesize .

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes or disrupt bacterial cell membranes, leading to cell death. In anticancer applications, the compound may inhibit the activity of cancer-related enzymes or signaling pathways, leading to reduced cell proliferation and increased cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Halogen Effects : Bromine (DBr) vs. chlorine substituents may alter reactivity and stability. Bromine’s larger atomic radius could influence steric hindrance in synthesis or binding interactions .

- Aryl vs.

- Functional Group Diversity: The aminopropyl derivative () highlights how polar groups (NH$_2$) can improve solubility but may reduce lipophilicity critical for membrane penetration.

Physicochemical Properties

- Melting Points : Piperazine-linked analogs (e.g., compound 10, 223–225°C ) exhibit higher melting points than aliphatic derivatives, likely due to increased molecular rigidity and hydrogen bonding from hydroxyl or piperazine groups.

- Purity and Retention Times: LC/MS retention times vary with substituent polarity. For example, compound 11 () with a cyanophenyl group has a shorter retention time (t$R$ = 5.46 min) compared to dichlorophenyl analogs (t$R$ = 6.29–6.60 min), reflecting differences in hydrophobicity .

Analytical Characterization

- NMR Trends : Aromatic protons in benzyl derivatives (e.g., δ 7.64 ppm for compound 10 ) contrast with aliphatic signals (δ 3.0–4.5 ppm for chloropropyl chains).

- Mass Spectrometry : Molecular ion peaks ([M+H]$^+$) align with calculated masses (e.g., m/z 575.33 for compound 10 ), confirming structural integrity.

Biological Activity

3-(3-Chloropropyl)-5,5-dimethylimidazolidine-2,4-dione, also known as CPDMH, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as medicine and industry.

Chemical Structure and Properties

The molecular formula of CPDMH is C₈H₁₃ClN₂O₂, with a molecular weight of 204.65 g/mol. The compound features a chloropropyl group attached to the imidazolidine ring, which contributes to its unique reactivity and biological activity.

Biological Activities

CPDMH has been studied for several biological activities, including:

- Antimicrobial Properties : Research indicates that CPDMH exhibits significant antimicrobial activity against various bacterial strains. It is believed to disrupt bacterial cell membranes and inhibit critical enzymatic functions necessary for bacterial survival .

- Antifungal Activity : The compound also shows potential antifungal effects, making it a candidate for the development of new antifungal agents .

- Anticancer Properties : Preliminary studies suggest that CPDMH may inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

The biological activity of CPDMH is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : CPDMH can inhibit enzymes that are crucial for microbial metabolism and cancer cell proliferation. For example, it may inhibit DNA synthesis or interfere with metabolic pathways in pathogens .

- Cell Membrane Disruption : The chloropropyl group enhances the compound's ability to penetrate cell membranes, leading to cell lysis in susceptible organisms .

Antimicrobial Studies

A study conducted on various strains of bacteria demonstrated that CPDMH has a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL, indicating its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Antifungal Studies

In antifungal assays, CPDMH showed promising results against Candida species with an MIC of approximately 100 µg/mL. This suggests potential use in treating fungal infections .

Anticancer Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that CPDMH significantly reduced cell viability at concentrations above 10 µM. Further investigations are needed to elucidate the exact pathways involved in its anticancer effects .

Case Studies

- Antimicrobial Efficacy : A case study involving the use of CPDMH in a wound healing model demonstrated reduced bacterial load and improved healing rates in infected wounds compared to control treatments.

- Anticancer Activity : Another study reported that CPDMH treatment led to a reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an adjunct therapy in oncology .

Q & A

Q. How can AI-driven laboratories accelerate the discovery of novel derivatives?

- Methodological Answer :

- Autonomous robotics : Implement liquid-handling robots for high-throughput screening (e.g., ICReDD’s workflow in ) .

- Real-time feedback : Use ML algorithms to adjust reaction parameters dynamically (e.g., flow reactor systems in ) .

- Data integrity : Secure encryption protocols for sensitive experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.